molecular formula C8H12 B14761755 Bicyclo[5.1.0]oct-2-ene CAS No. 931-75-9

Bicyclo[5.1.0]oct-2-ene

Cat. No.: B14761755
CAS No.: 931-75-9
M. Wt: 108.18 g/mol
InChI Key: PPFNYTNPPCUXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[5.1.0]oct-2-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon featuring a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[5.1.0]oct-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with ethylene under high pressure and temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can reduce the double bond, converting this compound to bicyclo[5.1.0]octane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation typically uses halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Bicyclo[5.1.0]octane.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Bicyclo[5.1.0]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[5.1.0]oct-2-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the strained ring system makes the double bond more reactive towards oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[5.1.0]oct-2-ene is unique due to its specific ring strain and reactivity, which distinguishes it from other bicyclic compounds. Its structure allows for unique chemical transformations and applications in various fields.

Properties

CAS No.

931-75-9

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

bicyclo[5.1.0]oct-2-ene

InChI

InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h2,4,7-8H,1,3,5-6H2

InChI Key

PPFNYTNPPCUXBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2CC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.